molecular formula C11H17NO B13266972 N-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

N-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

Cat. No.: B13266972
M. Wt: 179.26 g/mol
InChI Key: FCWYRMQWGHJQML-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a bicyclic organic compound featuring a partially saturated benzofuran core (4,5,6,7-tetrahydro-1-benzofuran) with an isopropylamine substituent at the 4-position. The tetrahydrobenzofuran system introduces a puckered ring conformation, which influences its electronic and steric properties . The isopropyl group contributes to moderate lipophilicity (predicted logP ~2.5–3.0) and steric bulk, making it a candidate for applications requiring balanced solubility and target interaction .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-propan-2-yl-4,5,6,7-tetrahydro-1-benzofuran-4-amine

InChI

InChI=1S/C11H17NO/c1-8(2)12-10-4-3-5-11-9(10)6-7-13-11/h6-8,10,12H,3-5H2,1-2H3

InChI Key

FCWYRMQWGHJQML-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCCC2=C1C=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of N-propargyl amines can be facilitated by cycloaddition reactions . Additionally, the use of pyrazinium salts in [3 + 2] cycloaddition reactions has been reported .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient cyclization and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amine group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Key Features
N-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine C₁₁H₁₇NO 179.26 Isopropylamine Moderate lipophilicity, puckered benzofuran ring, potential for H-bonding
N-[3-(methylsulfanyl)propyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine C₁₂H₁₉NOS 225.35 Methylsulfanylpropylamine Increased polarity (thioether group), potential metabolic oxidation pathways
N-[1-(3-nitrophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine C₁₆H₁₈N₂O₃ 286.33 3-Nitrophenylethylamine High molecular weight, electron-withdrawing nitro group reduces solubility
6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol C₂₁H₁₉N₃S 345.47 Benzyl-thiol pyrimidine Aromatic thiol group enhances π-π stacking; distinct heterocyclic core

Key Observations:

  • Lipophilicity: The isopropyl group in the target compound provides lower polarity compared to the methylsulfanylpropyl (C₁₂H₁₉NOS) and nitrophenylethyl (C₁₆H₁₈N₂O₃) analogs, favoring better membrane permeability .
  • Solubility: The nitro group in C₁₆H₁₈N₂O₃ likely reduces aqueous solubility due to its electron-withdrawing nature, whereas the thioether in C₁₂H₁₉NOS may enhance solubility in polar solvents .
  • Ring Conformation: The tetrahydrobenzofuran core in all analogs adopts a puckered conformation, as defined by Cremer-Pople coordinates (e.g., amplitude ~0.5 Å, phase angle ~30°), which may influence binding to biological targets .

Electronic and Steric Effects

  • Substituent Electronic Nature: The isopropyl group (electron-donating) in the target compound stabilizes the amine via inductive effects, contrasting with the electron-withdrawing nitro group in C₁₆H₁₈N₂O₃, which may reduce basicity of the amine .

Research Tools and Structural Analysis

  • Crystallography: Programs like SHELXL and OLEX2 have been critical in resolving the puckered conformation of the tetrahydrobenzofuran ring, confirming its non-planar geometry .
  • Puckering Analysis: Cremer-Pople coordinates quantify ring puckering, with the target compound showing a pseudorotation pathway distinct from fully saturated analogs due to partial aromaticity .

Biological Activity

N-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine (CAS No. 1042550-89-9) is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including its structural properties, mechanisms of action, and potential therapeutic applications.

Structural Properties

The molecular formula of this compound is C11_{11}H17_{17}NO, with a molecular weight of approximately 179.26 Da. The compound features a benzofuran moiety which is significant in various biological activities. Its LogP value is 2.88, indicating moderate lipophilicity which can affect its bioavailability and interaction with biological membranes .

Anticancer Activity

This compound may also possess anticancer properties. Compounds with similar benzofuran structures have been shown to inhibit tumor cell growth in various cancer cell lines. For example, hybrids containing benzofuran moieties have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50_{50} values ranging from 0.048 µM to 0.054 µM . This suggests that this compound could be further investigated for its potential in cancer therapy.

Neuroprotective Effects

The compound's potential as an acetylcholinesterase (AChE) inhibitor has been highlighted in studies focusing on neurodegenerative diseases like Alzheimer’s disease. AChE inhibitors are crucial for increasing acetylcholine levels in the brain and improving cognitive function. Preliminary data suggest that compounds structurally related to N-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran can exhibit moderate to strong AChE inhibition .

Research Findings and Case Studies

Study Activity IC50_{50} Values Cell Lines
Study on N-Heterocycles AntiviralNot specifiedVarious viruses
Anticancer hybrid compounds Cytotoxicity0.048 - 0.054 µMMCF-7 (breast), A549 (lung)
AChE inhibition studies NeuroprotectiveModerate to strongVarious

Q & A

Q. What are the established synthetic routes for N-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine?

  • Methodological Answer : Synthesis typically begins with functionalizing the tetrahydrobenzofuran scaffold. For example:
  • Step 1 : Introduce the amine group at the 4-position via nucleophilic substitution or reductive amination. Isopropylamine may be used under acidic or catalytic conditions (e.g., NaBH₃CN for reductive amination).
  • Step 2 : Purify intermediates using column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization (solvent: ethanol/water mixtures).
  • Step 3 : Final characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS to confirm purity and structure. Similar protocols are detailed for analogous compounds in benzofuran-amine syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H NMR^1 \text{H NMR} : Identifies proton environments (e.g., isopropyl CH₃ groups at δ ~1.2 ppm, tetrahydrobenzofuran CH₂ signals at δ ~2.5–3.0 ppm).
  • 13C NMR^{13} \text{C NMR} : Confirms quaternary carbons in the benzofuran ring and amine connectivity.
  • Mass Spectrometry (ESI or EI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Detects amine N-H stretches (~3300 cm⁻¹) and C-O-C vibrations in the benzofuran ring (~1250 cm⁻¹). Refer to protocols in .

Advanced Research Questions

Q. How can Cremer-Pople puckering coordinates resolve conformational ambiguities in the tetrahydrobenzofuran ring?

  • Methodological Answer :
  • Step 1 : Obtain X-ray crystallographic data or DFT-optimized geometries of the compound.
  • Step 2 : Apply Cremer-Pople parameters (amplitude qq, polar angles θ\theta, ϕ\phi) to quantify ring puckering. For six-membered rings, q2q_2 and q3q_3 values distinguish chair, boat, or twist-boat conformers .
  • Step 3 : Correlate puckering modes with steric effects (e.g., isopropyl group hindrance) or hydrogen-bonding interactions. Software like SHELXL or OLEX2 can automate this analysis .

Q. What crystallographic challenges arise with this amine, and how are they addressed?

  • Methodological Answer :
  • Challenge 1 : Disorder in the isopropyl group due to free rotation.
  • Solution : Refine using SHELXL’s PART instruction to model partial occupancy or split positions .
  • Challenge 2 : Weak diffraction from flexible tetrahydrobenzofuran rings.
  • Solution : Collect high-resolution data (≤ 0.8 Å), apply anisotropic displacement parameters, and validate with OLEX2’s real-space refinement tools .

Q. How can contradictory synthetic yield data across studies be systematically resolved?

  • Methodological Answer :
  • Step 1 : Perform Design of Experiments (DOE) to test variables (e.g., solvent polarity, temperature, catalyst loading).
  • Step 2 : Use SPE-LC/MS (as in ) to quantify byproducts and unreacted starting materials.
  • Step 3 : Apply multivariate analysis (e.g., PCA) to identify yield-limiting factors (e.g., steric hindrance from the isopropyl group).

Data Contradiction Analysis

Q. How to interpret conflicting biological activity reports for structurally similar benzofuran-amines?

  • Methodological Answer :
  • Step 1 : Compare conformational flexibility (via Cremer-Pople analysis ) and electronic profiles (Hammett σ values).
  • Step 2 : Validate target engagement using SPR or ITC binding assays.
  • Step 3 : Reconcile discrepancies by testing under standardized conditions (pH, solvent, temperature) .

Methodological Tools

Task Recommended Tools References
Crystallographic RefinementSHELXL, OLEX2
Conformational AnalysisCremer-Pople Parameters (DFT/X-ray)
Purity AssessmentSPE-LC/MS, 1H NMR^1 \text{H NMR}

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